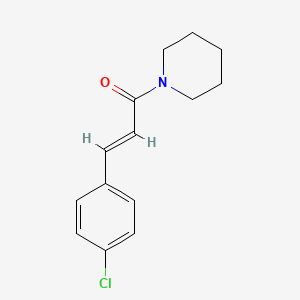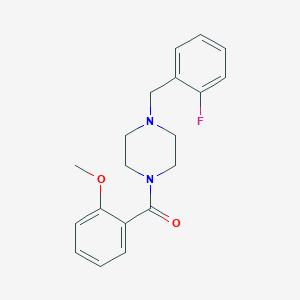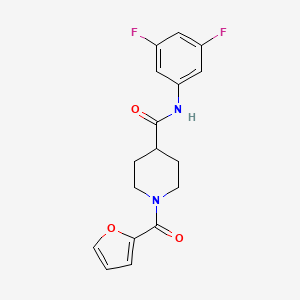![molecular formula C14H14N2O3 B5584595 [5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B5584595.png)
[5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, an oxazole ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the pyrrolidine moiety is attached through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents can enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
[5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the oxazole ring can produce amines.
Scientific Research Applications
[5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π interactions. The pyrrolidine moiety can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxyphenyl)isothiazol-3(2H)-one 1,1-dioxide: This compound shares the hydroxyphenyl group but has an isothiazole ring instead of an oxazole ring.
3-Hydroxyphenyl-valeric acid: This compound has a similar hydroxyphenyl group but lacks the oxazole and pyrrolidine moieties.
Uniqueness
The uniqueness of [5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring and pyrrolidine moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-11-5-3-4-10(8-11)13-9-12(15-19-13)14(18)16-6-1-2-7-16/h3-5,8-9,17H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNMTQAPJKPJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49715761 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5584518.png)
![2-methyl-4-[3-({4-[2-(methylthio)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5584522.png)

![2-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5584531.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5584540.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5584554.png)
![ethyl 3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoate](/img/structure/B5584568.png)
![N-[(3S)-1-benzyl-3-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5584572.png)
![2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one](/img/structure/B5584573.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5584577.png)

![(1R*,3S*)-7-{[4-(dimethylamino)phenyl]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5584600.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5584603.png)

